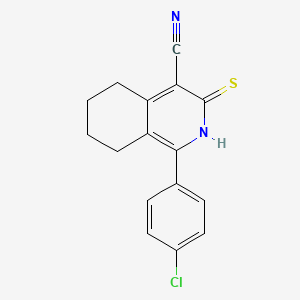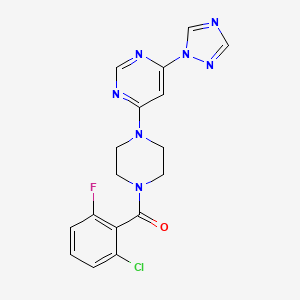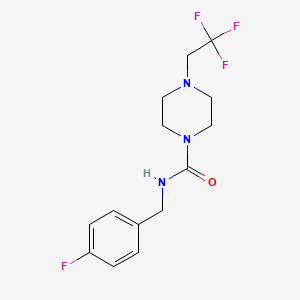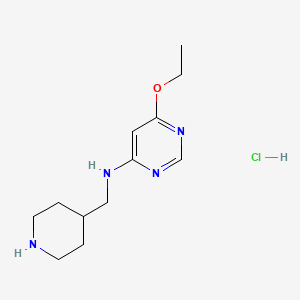
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (abbreviated as CTIC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTIC is a member of the isoquinoline family of compounds and is known to exhibit a range of biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the replication of viruses by interfering with viral RNA synthesis. This compound has also been shown to possess antibacterial activity by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to modulate the expression of various genes involved in inflammation and oxidative stress. In animal studies, this compound has been found to exhibit neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. This compound also exhibits a range of biological activities, making it a versatile compound for use in various assays. However, this compound has some limitations, including its solubility and stability. This compound is insoluble in water and requires the use of organic solvents for experimentation. It is also prone to degradation under certain conditions, which can affect its activity.
将来の方向性
There are several future directions for research on 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and specific compounds. Additionally, the optimization of the synthesis of this compound and the development of new synthetic routes could improve the efficiency and scalability of its production. Overall, this compound is a promising compound with significant potential for scientific research and drug development.
合成法
The synthesis of 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethylamine to form 1-(4-chlorophenyl)-3-mercapto-2-propen-1-one. This intermediate compound is then subjected to a cyclization reaction with tetrahydroisoquinoline-4-carbonitrile to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
科学的研究の応用
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-11-7-5-10(6-8-11)15-13-4-2-1-3-12(13)14(9-18)16(20)19-15/h5-8H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVRZLHGBJWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

![4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid](/img/structure/B3002657.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)
![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)
![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)
